3-ISOXAZOLEACETIC ACID 5-(AMINOMETHYL)-
Description
The compound 3-Isoxazoleacetic Acid 5-(Aminomethyl)- is a heterocyclic molecule featuring an isoxazole core substituted with an acetic acid group at position 3 and an aminomethyl (-CH2NH2) group at position 5. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, widely studied for their reactivity and utility in medicinal chemistry. The acetic acid moiety enhances hydrophilicity and enables conjugation, while the aminomethyl group introduces nucleophilic and hydrogen-bonding capabilities .
Properties
CAS No. |
138741-54-5 |
|---|---|
Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2-[5-(aminomethyl)-1,2-oxazol-3-yl]acetic acid |
InChI |
InChI=1S/C6H8N2O3/c7-3-5-1-4(8-11-5)2-6(9)10/h1H,2-3,7H2,(H,9,10) |
InChI Key |
JFDUQIPDGBJPCK-UHFFFAOYSA-N |
SMILES |
C1=C(ON=C1CC(=O)O)CN |
Canonical SMILES |
C1=C(ON=C1CC(=O)O)CN |
Synonyms |
3-Isoxazoleaceticacid,5-(aminomethyl)-(9CI) |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of Acetyl Acetonitrile
The reaction begins with acetonitrile and ethyl acetate in the presence of metal bases (NaH, n-BuLi, or LDA) to generate acetyl acetonitrile. This step avoids traditional chlorinated solvents, leveraging alkoxide intermediates for nucleophilic attack.
Conditions :
Step 2: Hydrazone Formation
Acetyl acetonitrile reacts with p-toluenesulfonyl hydrazide in methanol or ethanol under reflux to form a hydrazone derivative.
Optimized Parameters :
Step 3: Ring Closure with Hydroxylamine
Hydrazone undergoes cyclization with hydroxylamine hydrochloride in the presence of potassium carbonate. The alkaline conditions facilitate deprotonation and ring formation.
Critical Adjustments :
-
Solvent : 2-methyltetrahydrofuran or toluene at 80°C.
Table 1. Performance Metrics of Three-Step Synthesis
Regioselective Cyclization of β-Diketones
Ultrasound-Assisted Synthesis
A catalyst-free method employs ultrasound irradiation to enhance reaction kinetics between β-diketones and hydroxylamine. This approach achieves 3,5-disubstituted isoxazoles with reduced reaction time (≤2 hours) and yields exceeding 90%. For 3-isoxazoleacetic acid derivatives, substituting β-diketones with acetylated malonic acid derivatives may introduce the acetic acid moiety.
Ionic Liquid-Mediated Cyclization
Valizadeh et al. demonstrated that ionic liquids (e.g., [BMIM]X) accelerate the condensation of β-diketones with hydroxylamine, yielding isoxazoles in >95% efficiency. Adapting this method to β-keto esters (e.g., ethyl acetoacetate) could enable direct incorporation of the acetic acid group.
Table 2. Comparative Analysis of Cyclization Methods
| Method | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Ultrasound | Water/ethanol | 1–2 | 90–95 |
| Ionic liquids | [BMIM]BF₄ | 3–4 | 92–97 |
| Alkaline hydrolysis | 2-MeTHF | 2 | 78 |
Functionalization of pre-Formed Isoxazole Cores
Aminomethylation via Nucleophilic Substitution
5-Halogenated isoxazole derivatives (e.g., 5-bromo-3-isoxazoleacetic acid) react with ammonia or methylamine under high-pressure conditions to introduce the aminomethyl group.
Case Study :
Reductive Amination of Nitriles
A nitrile group at position 5 can be reduced to an aminomethyl group using hydrogenation catalysts (e.g., Raney Ni).
Example :
-
Substrate : 5-Cyano-3-isoxazoleacetic acid.
-
Catalyst : H₂ (1 atm), Raney Ni in ethanol.
Green Chemistry Approaches
Agro-Waste Solvent Systems
Orange peel extract, rich in limonene, serves as a bio-based solvent for isoxazole synthesis. A reported method for 3-methyl-4-aryl isoxazoles achieved 89% yield under microwave irradiation. Adapting this to 3-isoxazoleacetic acid derivatives may require ester-protected intermediates to prevent decarboxylation.
Electrochemical Synthesis
Cyclic voltammetry studies indicate that isoxazole derivatives undergo reversible oxidation at ~1.2 V (vs. Ag/AgCl). Electrosynthesis in aqueous electrolytes could enable direct formation of the acetic acid sidechain via anodic oxidation of methyl groups.
Challenges and Limitations
-
Regioselectivity : Competing formation of 3,5- vs. 4,5-substituted isomers during cyclization.
-
Acid Stability : The acetic acid group may undergo decarboxylation under high-temperature or strongly acidic conditions.
-
Solvent Toxicity : While newer methods avoid chloroform, some routes still require tetrahydrofuran, which poses inhalation risks .
Chemical Reactions Analysis
Types of Reactions
3-ISOXAZOLEACETIC ACID 5-(AMINOMETHYL)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antibacterial Properties
3-Isoxazoleacetic acid derivatives have shown promise as intermediates in the synthesis of antibacterial agents. For instance, 5-amino-3-methylisoxazole is utilized in the production of sulfonamides, particularly sulfamethoxazole, which is effective against a range of bacterial infections including urinary tract infections and respiratory infections .
Table 1: Antibacterial Activity of Isoxazole Derivatives
| Compound Name | Activity Type | Target Infections |
|---|---|---|
| Sulfamethoxazole | Antibacterial | Urinary tract infections |
| 5-Amino-3-methylisoxazole | Intermediate for synthesis | Broad-spectrum antibiotic |
1.2 Immunomodulatory Effects
Recent studies have indicated that derivatives of isoxazole can modulate immune responses. For example, research on 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives demonstrated their immunotropic effects on lymphocyte proliferation and cytokine production in mice models . This suggests potential therapeutic uses in autoimmune conditions and inflammatory diseases.
Organic Synthesis Applications
2.1 Peptide Synthesis
3-Isoxazoleacetic acid can serve as a building block in the synthesis of peptides. It has been investigated for its application in solid-phase peptide synthesis, where it acts as a β-amino acid. This incorporation enhances the biological activity of peptides due to its unique structural features .
Table 2: Synthesis Conditions for Isoxazole-derived Peptides
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Solid-phase synthesis | Ultrasonic agitation | 85 |
| Classical coupling | Room temperature | 75 |
Biochemical Applications
3.1 Enzyme Inhibition
Isoxazoles have been identified as potential inhibitors of bromodomain-containing proteins, which are crucial for regulating gene expression through acetyl-lysine recognition. The 3,5-dimethylisoxazole moiety has been shown to effectively mimic acetyl-lysine, providing a pathway for developing selective inhibitors that could be used in cancer therapy .
Case Study: Bromodomain Inhibition
In a study involving various isoxazole derivatives, specific substitutions led to selective inhibition of bromodomains associated with cancer cell proliferation. X-ray crystallography revealed the binding interactions that contributed to this selectivity.
Mechanism of Action
The mechanism of action of 3-ISOXAZOLEACETIC ACID 5-(AMINOMETHYL)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Physical Properties of 3-Isoxazoleacetic Acid 5-(Aminomethyl)- and Related Compounds
*Hypothetical formula based on structural analogy.
Physicochemical Properties
- Solubility: The acetic acid group in 3-Methyl-5-isoxazoleacetic acid () enhances water solubility compared to non-polar analogs like 5-amino-3-(4-methoxyphenyl)isoxazole (). The target compound’s aminomethyl group may further improve solubility in polar solvents.
- Thermal Stability: Melting points vary significantly; 5-Amino-3-(4-methoxyphenyl)isoxazole melts at 135–139°C (), while 3-Methyl-5-isoxazoleacetic acid melts at 101–104°C (). The target compound’s stability may depend on intramolecular hydrogen bonding between -COOH and -CH2NH2 groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-isoxazoleacetic acid 5-(aminomethyl)-, and how can reaction conditions be optimized to improve yield?
- Methodology :
- Start with cyclocondensation of β-keto esters or nitriles with hydroxylamine derivatives under acidic conditions, followed by functionalization at the 5-position using aminomethylation reagents (e.g., formaldehyde/ammonia systems) .
- Monitor reaction progress via thin-layer chromatography (TLC) and optimize parameters (temperature, solvent polarity) using design-of-experiment (DoE) approaches to maximize yield .
- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and confirm purity via melting point analysis and HPLC .
Q. How can researchers characterize the physicochemical properties of 3-isoxazoleacetic acid 5-(aminomethyl)-, and which analytical techniques are most reliable?
- Methodology :
- Solubility : Perform solubility tests in water, DMSO, and ethanol at 25°C using gravimetric analysis .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways .
- Structural Confirmation : Use H/C NMR (DMSO-d6) for backbone assignment, FT-IR for functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm), and high-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. What safety protocols are critical when handling 3-isoxazoleacetic acid 5-(aminomethyl)- in laboratory settings?
- Methodology :
- Use fume hoods for synthesis steps involving volatile reagents (e.g., acetic acid reflux) .
- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Store the compound in airtight containers at 4°C to avoid hygroscopic degradation .
- Dispose of waste via neutralization (e.g., 1M NaOH for acidic byproducts) before incineration by certified waste management services .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 3-isoxazoleacetic acid 5-(aminomethyl)- in catalytic or biological systems?
- Methodology :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distributions and identify reactive sites (e.g., carboxylic acid or aminomethyl groups) .
- Simulate docking interactions with target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina to hypothesize binding affinities .
- Validate predictions with experimental kinetic studies (e.g., UV-Vis spectrophotometry for enzyme inhibition assays) .
Q. What strategies resolve contradictions in reported bioactivity data for 3-isoxazoleacetic acid derivatives?
- Methodology :
- Conduct systematic meta-analysis of literature data, focusing on variables like cell line specificity (e.g., HeLa vs. HEK293) and assay conditions (e.g., pH, incubation time) .
- Design orthogonal assays (e.g., MTT for cytotoxicity, fluorescence polarization for target engagement) to confirm activity trends .
- Use chemometric tools (e.g., principal component analysis) to isolate confounding factors (e.g., impurity profiles) .
Q. How can surface adsorption properties of 3-isoxazoleacetic acid 5-(aminomethyl)- be studied for environmental or material science applications?
- Methodology :
- Apply quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to quantify adsorption kinetics on model surfaces (e.g., silica, TiO) .
- Analyze interfacial interactions via X-ray photoelectron spectroscopy (XPS) to detect chemical bonding (e.g., carboxylate-metal coordination) .
- Compare experimental data with molecular dynamics (MD) simulations of adsorption behavior under varying humidity/pH .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
